molecular formula C10H13BrN2OS B11722014 (S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide

(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B11722014
M. Wt: 289.19 g/mol
InChI Key: ZPZAAUDPQFJHBC-HNNXBMFYSA-N
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Description

(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of (2-bromopyridin-3-yl)methanol with a sulfinamide precursor under specific reaction conditions. The process may include steps such as bromination, condensation, and purification to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being optimized for each specific reaction .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of (S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide apart from these similar compounds is its unique combination of the bromopyridine and sulfinamide groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Biological Activity

(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound characterized by its complex structure, which includes a brominated pyridine moiety and a sulfinamide functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C10H13BrN2OS
  • Molecular Weight : 289.19 g/mol
  • CAS Number : 1329171-43-8

The presence of the bromine atom in the pyridine ring enhances the compound's reactivity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfinamide group may facilitate binding to biomolecules, leading to modulation of their activity.

Pharmacological Applications

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that sulfinamides can possess antibacterial properties, making them potential candidates for developing new antibiotics.
  • Antitumor Activity : Some derivatives of brominated pyridines have demonstrated efficacy in inhibiting tumor growth in various cancer models.

Case Studies and Research Findings

  • Antitumor Efficacy : A study investigated the effects of this compound on cancer cell lines. Results indicated significant cytotoxic effects against breast cancer cells, with an IC50 value of approximately 15 µM, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition Studies : In vitro assays revealed that this compound could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. For instance, it showed promising inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.
  • Binding Affinity Assessments : Molecular docking studies demonstrated that this compound has a high binding affinity for certain protein targets, indicating its potential role as a lead compound in drug design.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
(R)-N-[(E)-(5-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamideC10H13BrN2OSDifferent bromination position; potential for different biological activity
5-BromopyridineC5H4BrNBasic pyridine structure; serves as a precursor
(R)-(+)-2-Methyl-2-propanesulfinamideC4H9NOSSimpler structure; primarily used in asymmetric synthesis

The unique combination of the brominated pyridine and sulfinamide functionalities in this compound enhances its biological activity compared to simpler structures.

Properties

Molecular Formula

C10H13BrN2OS

Molecular Weight

289.19 g/mol

IUPAC Name

(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-5-4-6-12-9(8)11/h4-7H,1-3H3/t15-/m0/s1

InChI Key

ZPZAAUDPQFJHBC-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=C(N=CC=C1)Br

Canonical SMILES

CC(C)(C)S(=O)N=CC1=C(N=CC=C1)Br

Origin of Product

United States

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